molecular formula C23H25N5O3S B2937818 2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide CAS No. 1357971-23-3

2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide

Cat. No.: B2937818
CAS No.: 1357971-23-3
M. Wt: 451.55
InChI Key: XCTMMZZPYGSLCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrazolo[4,3-d]pyrimidine derivative with a complex substitution pattern. Its core structure consists of a bicyclic pyrazolo-pyrimidinone scaffold, which is substituted at the 1-position with an ethyl group, at the 3-position with a methyl group, and at the 6-position with a 4-methylbenzyl group. A sulfanyl (-S-) linker at the 5-position connects the core to an acetamide moiety, which is further substituted with a furan-2-ylmethyl group.

Properties

IUPAC Name

2-[1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O3S/c1-4-28-21-20(16(3)26-28)25-23(32-14-19(29)24-12-18-6-5-11-31-18)27(22(21)30)13-17-9-7-15(2)8-10-17/h5-11H,4,12-14H2,1-3H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCTMMZZPYGSLCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)C)SCC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazolo[4,3-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the ethyl and methyl groups: Alkylation reactions using ethyl and methyl halides in the presence of a base.

    Attachment of the 4-methylphenylmethyl group: This step involves a Friedel-Crafts alkylation reaction.

    Formation of the sulfanyl group: Thiolation reactions using thiolating agents.

    Attachment of the furan-2-ylmethyl group: This can be achieved through a nucleophilic substitution reaction.

    Formation of the acetamide group: Acylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the pyrazolo[4,3-d]pyrimidine core can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The furan ring can undergo electrophilic aromatic substitution reactions with halogens or nitro groups.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens (chlorine, bromine), nitro compounds.

Major Products Formed

    Oxidation products: Sulfoxides, sulfones.

    Reduction products: Alcohols.

    Substitution products: Halogenated or nitrated derivatives of the furan ring.

Scientific Research Applications

2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Used in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Key Observations :

  • The fluorobenzyl variant () exhibits high structural similarity (Tanimoto >0.8) due to conserved scaffolds, suggesting comparable target interactions. The 4-fluoro substitution may enhance binding through electronegative interactions .
  • Pyrazole-based derivatives (e.g., Fipronil) show lower similarity scores, reflecting divergent bioactivity (e.g., insecticidal vs.

Similarity Metrics and Molecular Networking

  • Tanimoto and Dice Coefficients : Computational similarity measures (Tanimoto and Dice) using Morgan fingerprints reveal that analogues with conserved pyrazolo-pyrimidine scaffolds (e.g., fluorobenzyl variant) cluster together in chemical space networks (cosine score >0.8) .
  • Murcko Scaffolds : The pyrazolo-pyrimidine core defines the Murcko scaffold, enabling classification into chemotype clusters. Compounds sharing this scaffold but differing in substituents (e.g., benzyl vs. fluorobenzyl) form subclusters with distinct docking affinities .

Bioactivity and Target Affinity Correlations

  • Bioactivity Clustering : Hierarchical clustering of bioactivity profiles (e.g., NCI-60 dataset) indicates that structurally similar compounds (Tanimoto >0.7) often share overlapping modes of action, such as kinase or HDAC inhibition .
  • Docking Variability: Minor substituent changes (e.g., methyl to fluoro) alter binding pocket interactions. For example, fluorobenzyl variants may exhibit higher PERK or HDAC8 affinity due to halogen bonding .

Pharmacokinetic and Physicochemical Properties

  • Metabolic Stability : The furan-2-ylmethyl group may influence cytochrome P450 metabolism, as furans are prone to oxidative cleavage .

Biological Activity

The compound 2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide is a member of the pyrazolopyrimidine family, which has garnered attention for its potential therapeutic applications. With a molecular formula of C25H26N5O2SC_{25}H_{26}N_5O_2S and a molecular weight of approximately 479.6 g/mol, this compound exhibits significant biological activity that warrants detailed exploration.

Structure and Properties

The structure of the compound includes a pyrazolopyrimidine core linked to a sulfanyl acetamide moiety. This configuration is crucial for its biological interactions and mechanisms of action. The presence of various functional groups enhances its potential as a therapeutic agent.

PropertyValue
Molecular FormulaC25H26N5O2S
Molecular Weight479.6 g/mol
CAS Number1358984-41-4

Anticancer Properties

Recent studies have indicated that derivatives of pyrazolopyrimidine compounds exhibit promising anticancer activity. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines:

  • MCF7 (Breast Cancer) :
    • IC50 values as low as 0.39 µM have been reported for related compounds, indicating strong inhibitory effects on cell proliferation .
  • A375 (Melanoma) :
    • Some derivatives demonstrated IC50 values around 4.2 µM, showcasing their potential in melanoma treatment .
  • HCT116 (Colorectal Cancer) :
    • Compounds similar to the target compound showed IC50 values ranging from 0.39 to 1.88 µM against HCT116 cells .

The proposed mechanism for the biological activity of this compound involves inhibition of key enzymes and pathways involved in cancer progression:

  • Cyclin-dependent Kinases (CDKs) : Inhibition of CDK2 has been noted with some pyrazolopyrimidine derivatives, which can lead to cell cycle arrest and apoptosis in cancer cells .
  • Aurora Kinase Inhibition : Certain derivatives have shown efficacy against Aurora-A kinase, an important target in cancer therapy .

Case Studies and Research Findings

A review article highlighted the therapeutic potential of pyrazole derivatives, including the target compound, in various preclinical studies:

  • In vitro Studies :
    • Screening against multiple cancer cell lines revealed that compounds with similar scaffolds to the target compound exhibited significant cytotoxicity with IC50 values indicating effective concentrations for therapeutic use .
  • In vivo Studies :
    • Animal models treated with pyrazolopyrimidine derivatives demonstrated reduced tumor growth rates compared to controls, supporting their potential as effective anticancer agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.